molecular formula C9H17N B3030655 (Spiro[2.5]oct-1-ylmethyl)amine CAS No. 938458-82-3

(Spiro[2.5]oct-1-ylmethyl)amine

Cat. No. B3030655
CAS RN: 938458-82-3
M. Wt: 139.24
InChI Key: FTLWLXATYUQMKU-UHFFFAOYSA-N
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Description

(Spiro[2.5]oct-1-ylmethyl)amine is a chemical compound with the molecular formula C9H17N . It is also known by other names such as Spiro[2.5]octane-1-methanamine and Spiro[2.5]Octan-1-ylmethanamine .


Molecular Structure Analysis

The InChI code for (Spiro[2.5]oct-1-ylmethyl)amine is 1S/C9H17N/c10-7-8-6-9(8)4-2-1-3-5-9/h8H,1-7,10H2 . This indicates that the molecule consists of a spiro[2.5]octane ring with a methylamine group attached to one of the carbon atoms in the ring .


Physical And Chemical Properties Analysis

(Spiro[2.5]oct-1-ylmethyl)amine has a molecular weight of 139.24 . It is a liquid at room temperature . More specific physical and chemical properties, such as melting point, boiling point, and density, were not found in the search results.

Safety and Hazards

Specific safety and hazard information for (Spiro[2.5]oct-1-ylmethyl)amine was not found in the search results. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) for this compound .

Future Directions

Spirocyclic compounds, including (Spiro[2.5]oct-1-ylmethyl)amine, are important in drug design processes due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions . They are the focus of ongoing research in organic and medicinal chemistry, with the aim of developing new synthetic strategies and creating new therapeutic agents .

properties

IUPAC Name

spiro[2.5]octan-2-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c10-7-8-6-9(8)4-2-1-3-5-9/h8H,1-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLWLXATYUQMKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC2CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672361
Record name 1-(Spiro[2.5]octan-1-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Spiro[2.5]oct-1-ylmethyl)amine

CAS RN

938458-82-3
Record name 1-(Spiro[2.5]octan-1-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Spiro[2.5]oct-1-ylmethyl)amine
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Reactant of Route 6
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